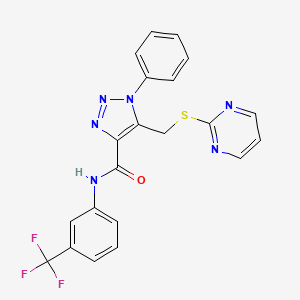
10-(4-benzoylphenyl)-2-(trifluoromethyl)-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone is a complex organic compound that features a phenothiazine core substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone typically involves multiple steps, starting with the preparation of the phenothiazine core. One common method involves the condensation of 2-aminobenzenethiol with a suitable ketone to form the phenothiazine ring system. The trifluoromethyl group is then introduced via a radical trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide and a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenothiazine sulfoxides, while reduction can produce phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanol.
Scientific Research Applications
Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenothiazine core can modulate the activity of various enzymes, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, widely used in antipsychotic medications.
Trifluoromethylphenothiazine: A derivative with similar properties but different substitution patterns.
Phenylmethanone: A simpler ketone compound used in various chemical syntheses.
Uniqueness
Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone is unique due to the combination of the phenothiazine core and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C26H16F3NOS |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
phenyl-[4-[2-(trifluoromethyl)phenothiazin-10-yl]phenyl]methanone |
InChI |
InChI=1S/C26H16F3NOS/c27-26(28,29)19-12-15-24-22(16-19)30(21-8-4-5-9-23(21)32-24)20-13-10-18(11-14-20)25(31)17-6-2-1-3-7-17/h1-16H |
InChI Key |
MUFNKLZFBHMVOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14119773.png)




![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B14119818.png)


![3-(4-ethoxyphenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119845.png)


![1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119853.png)

![[4-(4-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B14119860.png)
